

4',5,7-Trimethoxyflavone CAS number and chemical properties

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Compound of Interest

Compound Name: 4',5,7-Trimethoxyflavone

Cat. No.: B192596

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4',5,7-Trimethoxyflavone: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of **4',5,7-Trimethoxyflavone**, a naturally occurring polymethoxyflavone. It covers the compound's chemical identity, including its CAS number and key chemical properties, which are summarized for clarity. Detailed experimental protocols for significant biological assays, such as those for apoptosis induction, cholinesterase inhibition, and antioxidant capacity, are provided to facilitate reproducible research.


Furthermore, this guide elucidates the compound's interaction with key cellular signaling pathways, namely the MAPK and NF- κ B pathways, with illustrative diagrams generated using the DOT language. This document is intended to be a valuable resource for researchers and professionals in the fields of medicinal chemistry, pharmacology, and drug development who are interested in the therapeutic potential of **4',5,7-Trimethoxyflavone**.

Chemical Identity and Properties

4',5,7-Trimethoxyflavone, also known as apigenin trimethyl ether, is a flavonoid characterized by the presence of three methoxy groups at the 4', 5, and 7 positions of the flavone backbone.

CAS Number: 5631-70-9^[1]

Chemical Structure

 Chemical structure of 4',5,7-Trimethoxyflavone

Physicochemical Properties

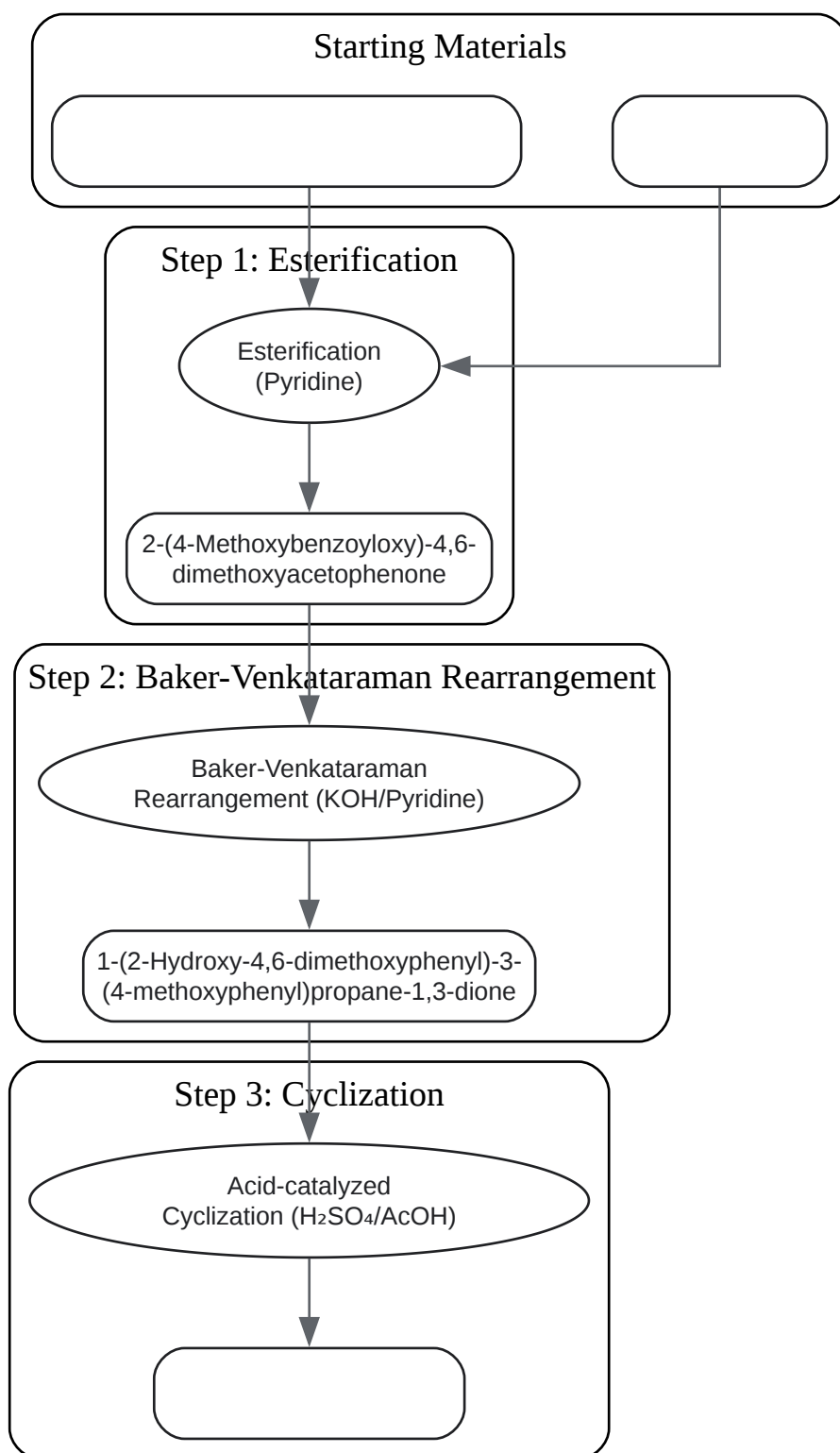
The key physicochemical properties of **4',5,7-Trimethoxyflavone** are summarized in the table below for easy reference.

Property	Value	Reference
Molecular Formula	C ₁₈ H ₁₆ O ₅	[1]
Molecular Weight	312.32 g/mol	[1]
Appearance	Solid	
Melting Point	156-157 °C	[2]
Boiling Point	506.50 °C (estimated)	[2]
Solubility	Practically insoluble in water. Soluble in DMSO.	[2]
logP	3.530 (estimated)	[2]

Synthesis of 4',5,7-Trimethoxyflavone

The synthesis of **4',5,7-Trimethoxyflavone** can be achieved through several methods, with the Baker-Venkataraman rearrangement being a common and effective approach. This method involves the reaction of a 2-hydroxyacetophenone with a benzoyl chloride to form an ester, which then undergoes rearrangement to a 1,3-diketone, followed by acid-catalyzed cyclization to yield the flavone.

Synthetic Workflow



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Caption: Synthetic workflow for **4',5,7-Trimethoxyflavone** via the Baker-Venkataraman rearrangement.

Biological Activities and Experimental Protocols

4',5,7-Trimethoxyflavone exhibits a range of biological activities, including pro-apoptotic, anti-inflammatory, and neuroprotective effects.

Induction of Apoptosis

4',5,7-Trimethoxyflavone has been shown to induce apoptosis in various cancer cell lines. This is a critical mechanism for its potential anticancer activity. The induction of apoptosis can be assessed through several well-established experimental protocols.

This assay is a standard method for detecting early and late-stage apoptosis.

- Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells. Propidium iodide (PI) is a fluorescent nucleic acid intercalating agent that cannot cross the membrane of live or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.
- Methodology:
 - Cell Culture and Treatment: Culture the target cancer cells in appropriate media. Treat the cells with varying concentrations of **4',5,7-Trimethoxyflavone** for a specified duration (e.g., 24, 48 hours). Include a vehicle control (e.g., DMSO) and a positive control for apoptosis.
 - Cell Harvesting and Staining: Harvest the cells and wash with cold phosphate-buffered saline (PBS). Resuspend the cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and PI to the cell suspension.
 - Flow Cytometry Analysis: Incubate the cells in the dark. Analyze the stained cells using a flow cytometer. The cell populations can be distinguished as follows:

- Live cells: Annexin V-negative and PI-negative.
 - Early apoptotic cells: Annexin V-positive and PI-negative.
 - Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
 - Necrotic cells: Annexin V-negative and PI-positive.
- Data Presentation:

Treatment Group	% Live Cells	% Early Apoptotic Cells	% Late Apoptotic/Necrotic Cells
Vehicle Control			
4',5,7-Trimethoxyflavone (X μ M)			
Positive Control			

Cholinesterase Inhibition

4',5,7-Trimethoxyflavone has been reported to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes that are key targets in the management of Alzheimer's disease.

This colorimetric assay is widely used to screen for cholinesterase inhibitors.

- Principle: The assay measures the activity of cholinesterases by monitoring the hydrolysis of acetylthiocholine (for AChE) or butyrylthiocholine (for BChE). The product of this reaction, thiocholine, reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored anion, 5-thio-2-nitrobenzoate, which can be quantified spectrophotometrically at 412 nm.
- Methodology:

- Reagent Preparation: Prepare solutions of the test compound (**4',5,7-Trimethoxyflavone**), a positive control (e.g., donepezil), AChE or BChE enzyme, the substrate (acetylthiocholine iodide or butyrylthiocholine iodide), and DTNB in a suitable buffer (e.g., phosphate buffer, pH 8.0).
- Assay Procedure: In a 96-well microplate, add the enzyme solution, the test compound at various concentrations, and DTNB. Pre-incubate the mixture. Initiate the reaction by adding the substrate.
- Measurement: Monitor the increase in absorbance at 412 nm over time using a microplate reader.
- Data Analysis: Calculate the percentage of enzyme inhibition for each concentration of the test compound. Determine the IC₅₀ value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.

Compound	AChE IC ₅₀ (μM)	BChE IC ₅₀ (μM)
4',5,7-Trimethoxyflavone		
Donepezil (Positive Control)		

Antioxidant Capacity

Flavonoids are well-known for their antioxidant properties, and **4',5,7-Trimethoxyflavone** is no exception. Its ability to scavenge free radicals can be evaluated using various in vitro assays.

- Principle: DPPH is a stable free radical that has a deep violet color in solution. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced, and the color of the solution changes to pale yellow. The degree of discoloration is proportional to the scavenging activity of the antioxidant.
- Methodology:
 - Reaction Mixture: Prepare a solution of DPPH in methanol. Add various concentrations of **4',5,7-Trimethoxyflavone** to the DPPH solution. A known antioxidant, such as ascorbic acid or Trolox, should be used as a positive control.

- Incubation and Measurement: Incubate the reaction mixture in the dark at room temperature. Measure the absorbance at approximately 517 nm.
- Data Analysis: Calculate the percentage of DPPH radical scavenging activity. Determine the IC_{50} value, representing the concentration of the compound required to scavenge 50% of the DPPH radicals.
- Principle: The ABTS radical cation ($ABTS^{\bullet+}$) is generated by the oxidation of ABTS with potassium persulfate. This radical has a characteristic blue-green color. Antioxidants in the sample reduce the $ABTS^{\bullet+}$, causing a decolorization of the solution, which is measured spectrophotometrically.
- Methodology:
 - $ABTS^{\bullet+}$ Generation: Prepare the $ABTS^{\bullet+}$ solution by reacting ABTS with potassium persulfate and allowing it to stand in the dark.
 - Assay: Add different concentrations of **4',5,7-Trimethoxyflavone** to the $ABTS^{\bullet+}$ solution. Use a standard antioxidant for comparison.
 - Measurement: Measure the decrease in absorbance at 734 nm.
- Data Analysis: Calculate the percentage of $ABTS^{\bullet+}$ scavenging and determine the IC_{50} value.

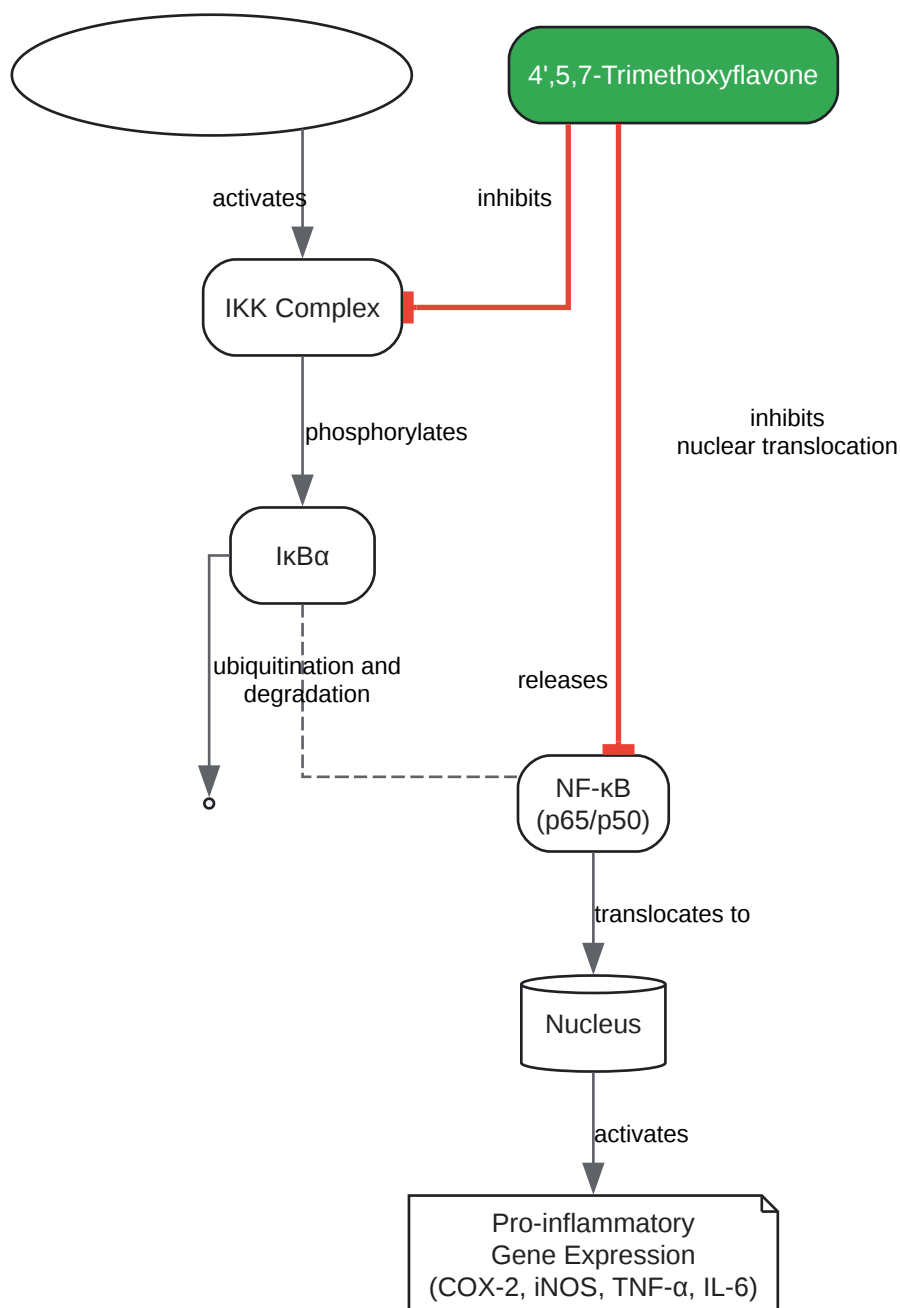
Assay	4',5,7-Trimethoxyflavone IC_{50} (μM)	Positive Control IC_{50} (μM)
DPPH Scavenging		
ABTS Scavenging		

Signaling Pathway Modulation

4',5,7-Trimethoxyflavone exerts its biological effects by modulating key intracellular signaling pathways, including the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF- κ B) pathways.

Inhibition of the NF- κ B Signaling Pathway

The NF- κ B pathway is a crucial regulator of inflammation. **4',5,7-Trimethoxyflavone** has been shown to inhibit this pathway, contributing to its anti-inflammatory effects.

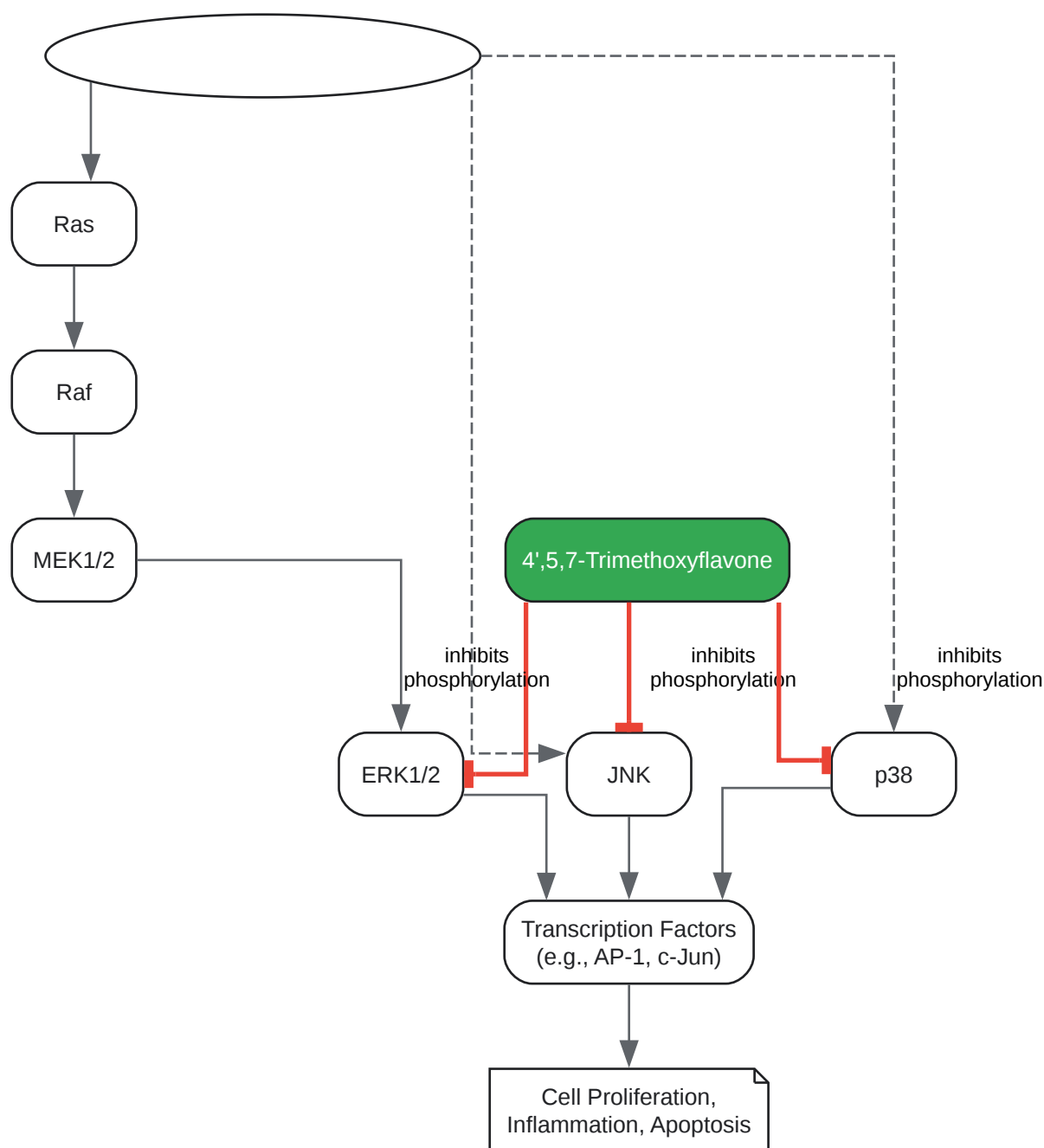


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Caption: Inhibition of the NF- κ B signaling pathway by **4',5,7-Trimethoxyflavone**.

Modulation of the MAPK Signaling Pathway

The MAPK pathway is involved in cellular processes such as proliferation, differentiation, and apoptosis. Dysregulation of this pathway is common in cancer.



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Caption: Modulation of the MAPK signaling pathway by **4',5,7-Trimethoxyflavone**.

Conclusion

4',5,7-Trimethoxyflavone is a promising natural compound with a diverse range of biological activities that warrant further investigation for its therapeutic potential. This technical guide provides a solid foundation for researchers by consolidating key information on its chemical properties, synthesis, and biological evaluation. The detailed experimental protocols and elucidation of its effects on major signaling pathways are intended to accelerate research and development efforts in this area. As more data becomes available, the understanding of **4',5,7-Trimethoxyflavone**'s mechanism of action will become more refined, potentially leading to the development of novel therapeutic agents for a variety of diseases.

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